5-Iodoquinolin-6-ol
Description
5-Iodoquinolin-6-ol is a halogenated quinoline derivative characterized by an iodine substituent at the 5-position and a hydroxyl group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and chemical properties, including antimicrobial, anticancer, and catalytic activities . Its IUPAC name, this compound, adheres to standardized nomenclature rules, ensuring clarity in scientific communication .
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
5-iodoquinolin-6-ol |
InChI |
InChI=1S/C9H6INO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H |
InChI Key |
VAJFDWANDMXNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2I)O)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
Quinoline derivatives with halogen or hydroxyl substitutions are common in medicinal chemistry. Key analogues include:
Key Observations :
- Biological Activity: Thioacetamide-linked quinazoline derivatives (e.g., compound 6m in ) exhibit anticancer properties but lack the iodine-mediated radiopharmaceutical utility of this compound.
- Synthetic Complexity: Halogenation at the 5-position (as in this compound) requires precise regioselective conditions, contrasting with simpler hydroxylation steps for 8-hydroxyquinoline .
Comparison with Non-Quinoline Halogenated Compounds
Halogenated heterocycles like benzodioxole and thiazolidinone derivatives (e.g., compounds 6m, 6n, and 6o in ) share functional group similarities but differ in core structure:
Key Differences :
- Aromaticity vs. Flexibility: Quinoline’s rigid planar structure supports π-π stacking interactions, whereas benzodioxole-thiazolidinone hybrids (e.g., 6m) exhibit conformational flexibility, affecting target binding .
- Analytical Characterization: Metal complexes (e.g., Ag/Cu/Zn in ) are analyzed using ICP-MS/OES, while this compound’s iodine content may require X-ray crystallography or NMR for structural elucidation.
Research Findings and Data Gaps
- Synthetic Protocols: highlights multi-step syntheses for thiazolidinone-quinazoline hybrids but lacks specific data on this compound’s preparation .
- Analytical Techniques: While ICP-MS/OES () is standard for metal analysis , halogenated quinolines like this compound may require alternative methods (e.g., HPLC-MS).
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